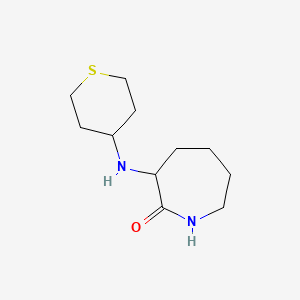
N-(pyridin-2-ylmethyl)quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)quinolin-3-amine, also known as PMQA, is a chemical compound that belongs to the quinoline family. PMQA has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(pyridin-2-ylmethyl)quinolin-3-amine has also been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to have several biochemical and physiological effects. In cancer cells, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to decrease the expression of several oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival. N-(pyridin-2-ylmethyl)quinolin-3-amine has also been shown to increase the expression of tumor suppressor genes, including p53 and p21, which are involved in cell cycle arrest and apoptosis. In bacteria, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and bacterial death.
Advantages and Limitations for Lab Experiments
N-(pyridin-2-ylmethyl)quinolin-3-amine has several advantages for lab experiments, including its high potency and selectivity against cancer cells and bacteria. N-(pyridin-2-ylmethyl)quinolin-3-amine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, N-(pyridin-2-ylmethyl)quinolin-3-amine has some limitations, including its potential toxicity and lack of selectivity against normal cells.
Future Directions
There are several future directions for research involving N-(pyridin-2-ylmethyl)quinolin-3-amine. One potential direction is to further investigate the mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine, including its interactions with DNA and other cellular components. Another potential direction is to explore the use of N-(pyridin-2-ylmethyl)quinolin-3-amine in combination with other drugs or therapeutic agents to enhance its efficacy and reduce potential toxicity. Additionally, further research is needed to determine the safety and efficacy of N-(pyridin-2-ylmethyl)quinolin-3-amine in animal models and clinical trials.
Synthesis Methods
N-(pyridin-2-ylmethyl)quinolin-3-amine can be synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with 2-aminomethylpyridine, followed by the addition of sodium borohydride and subsequent oxidation with manganese dioxide. The final product is obtained through purification and recrystallization.
Scientific Research Applications
N-(pyridin-2-ylmethyl)quinolin-3-amine has been widely used in scientific research due to its potential applications in the development of new drugs and therapeutic agents. N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCPARGAQFPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[(2-bromophenyl)methyl]-2-pyrrolidin-1-ylpyridin-3-amine](/img/structure/B7557343.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)


![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)